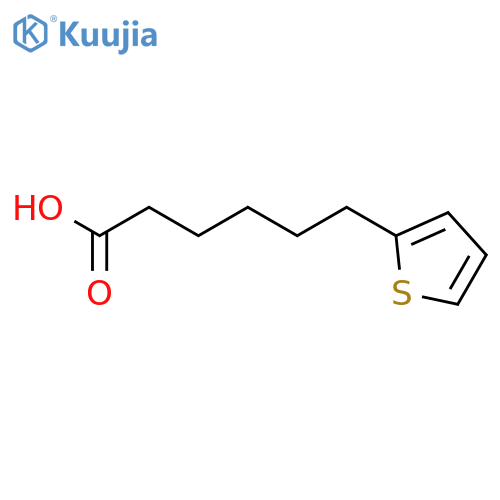

Cas no 21010-07-1 (6-(thiophen-2-yl)hexanoic Acid)

21010-07-1 structure

商品名:6-(thiophen-2-yl)hexanoic Acid

6-(thiophen-2-yl)hexanoic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Thiophenehexanoic acid

- 6-(thiophen-2-yl)hexanoic Acid

- CS-0227192

- SCHEMBL503641

- G44573

- EN300-73536

- AKOS008132479

- Z424791116

- 5-(2-thenyl) pentanoic acid

- 6-(thiophen-2-yl)hexanoicacid

- WAA01007

- 21010-07-1

- 6-thiophen-2-ylhexanoic acid

-

- インチ: Not available

- InChIKey: Not available

計算された属性

- せいみつぶんしりょう: 198.07145086Da

- どういたいしつりょう: 198.07145086Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 色と性状: No data available

- 密度みつど: Not available

- ゆうかいてん: Not available

- ふってん: Not available

- フラッシュポイント: Not available

- じょうきあつ: Not available

6-(thiophen-2-yl)hexanoic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-(thiophen-2-yl)hexanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-73536-5.0g |

6-(thiophen-2-yl)hexanoic acid |

21010-07-1 | 95.0% | 5.0g |

$1364.0 | 2025-03-21 | |

| TRC | B588200-50mg |

6-(thiophen-2-yl)hexanoic Acid |

21010-07-1 | 50mg |

$ 95.00 | 2022-06-07 | ||

| ChemScence | CS-0227192-100mg |

6-(Thiophen-2-yl)hexanoic acid |

21010-07-1 | 100mg |

$148.0 | 2022-04-27 | ||

| ChemScence | CS-0227192-250mg |

6-(Thiophen-2-yl)hexanoic acid |

21010-07-1 | 250mg |

$206.0 | 2022-04-27 | ||

| ChemScence | CS-0227192-1g |

6-(Thiophen-2-yl)hexanoic acid |

21010-07-1 | 1g |

$509.0 | 2022-04-27 | ||

| Enamine | EN300-73536-0.25g |

6-(thiophen-2-yl)hexanoic acid |

21010-07-1 | 95.0% | 0.25g |

$188.0 | 2025-03-21 | |

| Enamine | EN300-73536-2.5g |

6-(thiophen-2-yl)hexanoic acid |

21010-07-1 | 95.0% | 2.5g |

$923.0 | 2025-03-21 | |

| Enamine | EN300-73536-0.1g |

6-(thiophen-2-yl)hexanoic acid |

21010-07-1 | 95.0% | 0.1g |

$132.0 | 2025-03-21 | |

| Enamine | EN300-73536-1.0g |

6-(thiophen-2-yl)hexanoic acid |

21010-07-1 | 95.0% | 1.0g |

$470.0 | 2025-03-21 | |

| 1PlusChem | 1P01AHJO-1g |

6-(Thiophen-2-yl)hexanoic acid |

21010-07-1 | 95% | 1g |

$558.00 | 2025-03-19 |

6-(thiophen-2-yl)hexanoic Acid 関連文献

-

1. Kinetic resolution of primary 2-methyl-substituted alcohols via Pseudomonas cepacia lipase-catalysed enantioselective acylationOve Nordin,Ba-Vu Nguyen,Carin V?rde,Erik Hedenstr?m,Hans-Erik H?gberg Pseudomonas cepacia lipase-catalysed enantioselective acylation. Ove Nordin Ba-Vu Nguyen Carin V?rde Erik Hedenstr?m Hans-Erik H?gberg J. Chem. Soc. Perkin Trans. 1 2000 367

21010-07-1 (6-(thiophen-2-yl)hexanoic Acid) 関連製品

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量